molecular formula C8H7N3O2 B14033192 6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde

6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B14033192
M. Wt: 177.16 g/mol
InChI Key: KQPODFLVOSIPEX-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a methoxy group at the 6-position and a carboxaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde or ketone, followed by cyclization and methoxylation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 6-methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid.

    Reduction: 6-methoxyimidazo[1,2-b]pyridazine-2-methanol.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
  • 6-Methoxyimidazo[1,2-b]pyridazine-2-methanol
  • 6-Methoxyimidazo[1,2-b]pyridazine

Uniqueness

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde is unique due to the presence of both a methoxy group and a carboxaldehyde group, which confer distinct reactivity and potential for derivatization. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c1-13-8-3-2-7-9-6(5-12)4-11(7)10-8/h2-5H,1H3

InChI Key

KQPODFLVOSIPEX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C=O

Origin of Product

United States

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